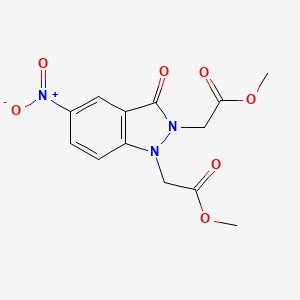
dimethyl 2,2'-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is a synthetic organic compound characterized by its indazole core structure, which is substituted with nitro and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Amides and Other Esters: From substitution reactions involving the ester groups.
科学研究应用
Chemistry
In organic synthesis, dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate serves as a versatile intermediate for the preparation of various indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound and its derivatives have shown potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In materials science, the compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties. Its derivatives may also find applications in the development of dyes and pigments.
作用机制
The biological activity of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The indazole core structure is known to interact with various biological targets, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indole-1,2(3H)-diyl)diacetate: Similar structure but with an indole core instead of indazole.
Dimethyl 2,2’-(5-nitro-3-oxo-1H-benzimidazole-1,2(3H)-diyl)diacetate: Contains a benzimidazole core.
Uniqueness
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to indole or benzimidazole derivatives
This detailed overview provides a comprehensive understanding of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C13H13N3O7 |
|---|---|
分子量 |
323.26 g/mol |
IUPAC 名称 |
methyl 2-[2-(2-methoxy-2-oxoethyl)-5-nitro-3-oxoindazol-1-yl]acetate |
InChI |
InChI=1S/C13H13N3O7/c1-22-11(17)6-14-10-4-3-8(16(20)21)5-9(10)13(19)15(14)7-12(18)23-2/h3-5H,6-7H2,1-2H3 |
InChI 键 |
LYYDJEOPOQDVLE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
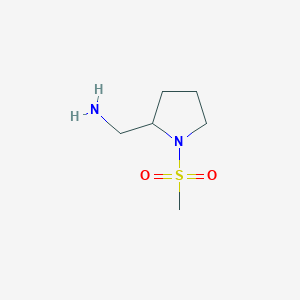
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
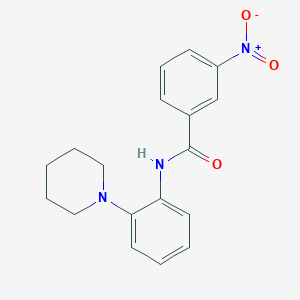
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
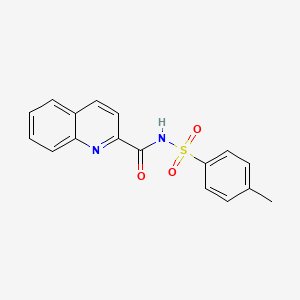
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)

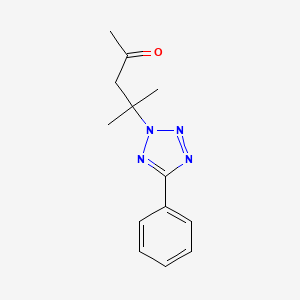
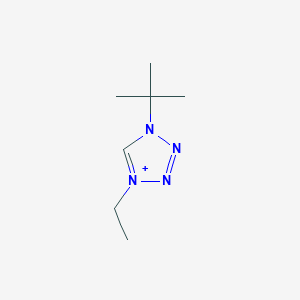

![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
